molecular formula C19H18N4O3 B2995173 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034315-58-5

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2995173
CAS No.: 2034315-58-5
M. Wt: 350.378
InChI Key: MYDNOZOZRSXARC-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound known for its intricate structure and significant relevance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves a multi-step process. Typically, it starts with the preparation of key intermediates, followed by coupling reactions and cyclizations.

  • Step 1: : Preparation of the pyrimidine intermediate through condensation of appropriate nitriles or amidines with suitable aldehydes or ketones.

  • Step 2: : Functionalization of the pyrimidine ring to introduce the cyclopropyl group and other substituents under controlled conditions.

  • Step 3: : Coupling of the pyrimidine intermediate with the furan-pyridine moiety using palladium-catalyzed cross-coupling reactions.

  • Step 4: : Final steps involve amide bond formation through the reaction of amines with activated esters or anhydrides.

Industrial Production Methods:

In an industrial setting, the production is scaled up using optimized conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and automated reaction monitoring to maintain consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the furan and pyrimidine rings.

  • Reduction: : Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the cyclopropyl and pyridine moieties.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, platinum, and copper catalysts for coupling reactions.

Major Products:

  • Oxidative products include hydroxylated derivatives.

  • Reductive products are often deoxygenated or reduced carbonyl compounds.

  • Substitution reactions yield various substituted pyrimidine and furan derivatives.

Scientific Research Applications

Chemistry:

Used as a building block for the synthesis of more complex molecules and heterocycles due to its versatile reactivity.

Biology:

Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting enzymes and receptors associated with diseases.

Medicine:

Explored for its therapeutic properties, especially in the development of anti-inflammatory, antiviral, and anticancer agents.

Industry:

Utilized in the development of specialty chemicals, materials science, and as a precursor for advanced polymers.

Mechanism of Action

The mechanism by which 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects is primarily through interaction with specific molecular targets, including enzymes and receptors. It can inhibit or activate these targets, modulating biochemical pathways to achieve desired therapeutic outcomes.

Comparison with Similar Compounds

  • 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide.

  • 5-(furan-2-yl)pyridin-3-yl)methyl)-acetamide.

  • Pyrimidine derivatives with varying substituents.

Uniqueness:

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its combined structural elements, which confer unique reactivity and biological activity not typically seen in simpler analogs.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(11-23-12-22-16(7-19(23)25)14-3-4-14)21-9-13-6-15(10-20-8-13)17-2-1-5-26-17/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDNOZOZRSXARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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